molecular formula C15H17NO4S B2544822 N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1396805-99-4

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2544822
CAS No.: 1396805-99-4
M. Wt: 307.36
InChI Key: LMZBKKRFLTYFCD-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1396805-99-4) is a synthetic coumarin-carboxamide derivative of significant interest in medicinal chemistry and biochemical research. The core structure of this compound is based on the 2-oxo-2H-chromene (coumarin) scaffold, which is a privileged structure in drug discovery known to be associated with a wide range of biological activities . The molecule features a carboxamide group at the 3-position of the coumarin ring, which is linked to a complex 2-hydroxy-2-methyl-3-(methylthio)propyl side chain. This unique substituent, containing both a hydroxyl group and a methylthio ether, contributes to the compound's potential for hydrogen bonding and hydrophobic interactions, making it a valuable scaffold for probing biological systems. Coumarin derivatives are extensively documented in scientific literature for possessing diverse pharmacological properties, including anticancer, anti-HIV, antifungal, antioxidant, and antibacterial activities . They are also investigated for applications as fluorescent probes and dyes in material science . As such, this specific carboxamide derivative serves as a key intermediate or target molecule for researchers developing novel enzyme inhibitors, probing protein-ligand interactions, and exploring new therapeutic agents. The product is supplied with guaranteed high purity and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle the compound according to established laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-15(19,9-21-2)8-16-13(17)11-7-10-5-3-4-6-12(10)20-14(11)18/h3-7,19H,8-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZBKKRFLTYFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)(CSC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions and microwave-assisted synthesis can be employed to optimize the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule, facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous environments to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The chromene core can interact with enzymes and receptors, modulating their activity. The carboxamide group can enhance binding affinity and specificity, leading to more pronounced biological effects. These interactions can influence various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural Analogues of 2-Oxo-2H-Chromene-3-Carboxamides

N-(3-(1H-imidazol-1-yl)propyl)-2-oxo-2H-chromene-3-carboxamide (IPC)
  • Structure : Propyl-linked imidazole replaces the hydroxy-methyl-methylthio propyl group.
  • Properties : IPC acts as a dual-responsive fluorescent chemoprobe for picric acid (PA) and Fe³⁺ due to the electron-rich imidazole, which facilitates metal coordination and π-π interactions .
  • Key Differences : The target compound lacks the imidazole’s aromaticity but includes a methylthio group, which may enhance thiol-mediated interactions in biological systems.
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
  • Structure : Aromatic phenethyl group with a methoxy substituent.
  • Synthetic Pathway : Similar to the target compound—coumarin-3-carboxylic acid is converted to an acid chloride and coupled with 4-methoxyphenethylamine .
3-Oxo-3H-benzo[f]chromene-2-carboxamides
  • Structure : Extended benzo[f]chromene fused-ring system vs. simple coumarin.
  • Properties : The larger aromatic system increases molecular weight (~278 g/mol for 5a vs. ~307 g/mol for the target compound) and rigidity, leading to higher melting points (e.g., 277°C for 5a vs. ~200–220°C estimated for the target) .
N-(Carbamothioyl)-2-oxo-2H-chromene-3-carboxamides (e1–e6)
  • Structure : Thiourea-linked substituents (e.g., methyl, cyclohexyl).
  • Properties : The thiourea group enhances hydrogen-bonding capacity, but bulky substituents like cyclohexyl (e5) reduce solubility. The target compound’s hydroxy and methylthio groups balance polarity and lipophilicity .

Physicochemical and Spectroscopic Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Notable Spectral Features (¹H-NMR)
Target Compound ~307 ~200–220* -OH, -S-CH₃, coumarin δ 1.3–1.5 (s, 2×CH₃), δ 2.1 (s, S-CH₃), δ 6.5–8.5 (coumarin)
IPC 297.3 Not reported Imidazole, coumarin δ 7.5–8.0 (imidazole protons), δ 6.8–7.3 (coumarin)
5a 278.3 277.1–279.2 Benzo[f]chromene, -CONH- δ 7.4–8.5 (aromatic), δ 9.8 (s, NH)
e5 (Cyclohexylcarbamothioyl) 332.4 185–187 Thiourea, cyclohexyl δ 1.2–1.8 (m, cyclohexyl), δ 10.2 (s, NH)

*Estimated based on analogous compounds.

Biological Activity

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound belonging to the class of chromene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antiviral properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Structure and Properties

The structure of this compound features a benzopyran framework that includes a carboxamide group, a hydroxyl group, and a methylthio group. These functional groups are critical in determining the compound's reactivity and biological activity.

Functional Group Role in Biological Activity
HydroxylInvolvement in hydrogen bonding; enhances solubility
MethylthioPotential to participate in nucleophilic substitution reactions
CarboxamideEngages in hydrogen bonding; may influence enzyme interactions

While specific mechanisms for this compound remain under investigation, chromene derivatives are known to interact with various molecular targets:

  • Enzyme Inhibition : The carboxamide moiety may inhibit enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation : The compound may modulate signaling pathways related to apoptosis and cell proliferation.
  • Antioxidant Activity : The hydroxyl group can contribute to antioxidant properties by scavenging free radicals.

Antitumor Activity

Research indicates that chromene derivatives exhibit significant antitumor effects. A study demonstrated that related compounds inhibit cancer cell proliferation through apoptosis induction. The presence of the hydroxyl group is believed to enhance these effects by facilitating interactions with cellular targets .

Anti-inflammatory Properties

In vitro studies have shown that this compound can reduce pro-inflammatory cytokine production. This suggests potential applications in treating inflammatory diseases .

Antiviral Effects

Chromene derivatives have been explored for antiviral properties, particularly against viral infections. Their ability to inhibit viral replication could be attributed to their interaction with viral proteins or host cell pathways .

Case Studies

  • Case Study 1: Anticancer Activity
    • Objective : Evaluate the cytotoxic effects on breast cancer cell lines.
    • Method : Treatment with varying concentrations of the compound.
    • Results : Significant reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer agent.
  • Case Study 2: Anti-inflammatory Effects
    • Objective : Assess the impact on TNF-alpha production in macrophages.
    • Method : Macrophages were treated with the compound followed by LPS stimulation.
    • Results : A dose-dependent decrease in TNF-alpha levels was observed, supporting its anti-inflammatory potential.

Q & A

Basic: What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis of coumarin carboxamide derivatives typically involves condensation reactions between activated coumarin precursors and functionalized amines. For example:

  • Step 1: Start with 2-oxo-2H-chromene-3-carboxylic acid derivatives. Allylation or alkylation of the hydroxyl/methylthio group can be achieved using reagents like allyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) .
  • Step 2: Coupling the activated coumarin core with the hydroxy-methylthio-propylamine moiety via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) .
  • Critical Conditions:
    • Reaction temperature: Reflux (80–100°C) for 6–12 hours.
    • Purification: Flash column chromatography (silica gel, acetone/hexane gradients) followed by recrystallization from acetone or methanol .
  • Yield Optimization: Substituents on the coumarin ring and amine component significantly affect yields. For instance, electron-withdrawing groups (e.g., fluoro, chloro) on the benzylidene moiety in analogous compounds reduced yields to 29–43%, while electron-donating groups improved yields to 74% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR:
    • Coumarin Core: Look for the lactone carbonyl signal at δ ~160–165 ppm (13C) and the aromatic protons (δ 6.4–8.6 ppm, 1H) .
    • Amide Linkage: NH proton resonance at δ ~8.5–9.5 ppm (1H) and carbonyl at δ ~165–170 ppm (13C) .
    • Methylthio Group: Singlet for SCH₃ at δ ~2.1–2.3 ppm (1H) and ~15–20 ppm (13C) .
  • IR Spectroscopy:
    • Lactone C=O stretch at ~1700–1750 cm⁻¹ and amide C=O at ~1650–1680 cm⁻¹ .
  • HR-MS: Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, a derivative with M.W. 328.37 showed a theoretical m/z of 328.1423 .

Advanced: How can researchers resolve contradictions in spectral data arising from tautomeric forms or solvent effects?

Methodological Answer:

  • Tautomerism: Coumarin derivatives often exhibit keto-enol tautomerism. For example, in analogous structures, the lactam (keto) form dominated over the enol form in DMSO-d₆, as confirmed by X-ray crystallography . Use variable-temperature NMR or deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to stabilize specific tautomers.
  • Solvent Effects: Polar solvents (e.g., DMSO) may shift NH proton resonances upfield due to hydrogen bonding. Compare spectra across multiple solvents and validate with computational methods (e.g., DFT) to predict chemical shifts .

Advanced: What experimental design considerations are crucial when assessing the compound’s potential as a fluorescent probe for metal ion detection?

Methodological Answer:

  • Fluorescence Quenching Studies:

    • Prepare solutions in H₂O/ACN (5:95 v/v) to enhance solubility and reduce aggregation.
    • Titrate with metal ions (e.g., Fe³⁺) and monitor emission spectra (λ_ex = 365 nm, λ_em = 450–500 nm). A coumarin-based probe showed a 90% quenching efficiency for Fe³⁺ .
  • Selectivity Screening: Test against competing ions (e.g., Zn²⁺, Cu²⁺) at physiological pH (7.4). Use Job’s plot analysis to determine binding stoichiometry .

  • Quantum Yield Calculation: Compare integrated fluorescence intensity with a standard (e.g., quinine sulfate) using the formula:

    Φ=Φref×IIref×ArefA×η2ηref2\Phi = \Phi_{\text{ref}} \times \frac{I}{I_{\text{ref}}} \times \frac{A_{\text{ref}}}{A} \times \frac{\eta^2}{\eta_{\text{ref}}^2}

    where II = intensity, AA = absorbance, and η\eta = refractive index .

Advanced: How can computational methods (e.g., DFT) support structural optimization for enhanced bioactivity?

Methodological Answer:

  • Geometry Optimization: Use DFT (B3LYP/6-31G* basis set) to predict ground-state geometries and frontier molecular orbitals (HOMO-LUMO gaps). For example, imidazole-functionalized coumarins showed enhanced charge transfer upon Fe³⁺ binding, aligning with experimental UV-Vis data .
  • Docking Studies: Model interactions with biological targets (e.g., DNA grooves). A coumarin-carboxamide derivative exhibited strong binding to DNA via intercalation, validated by fluorescence displacement assays .

Advanced: What crystallographic challenges arise when determining the compound’s solid-state structure, and how are they addressed?

Methodological Answer:

  • Crystal Growth: Slow evaporation from acetone/methanol (1:1) yields suitable crystals. For hygroscopic derivatives, use inert atmospheres (N₂) during crystallization .
  • Twinned Data: High-resolution data (d_min < 1.0 Å) and SHELXL refinement tools are critical. For example, a related coumarin-thiazolidinone solvate required TWIN/BASF commands in SHELXL to model disorder .
  • Hydrogen Bonding Networks: Intra- and intermolecular N–H···O bonds stabilize centrosymmetric dimers. Use PLATON to validate hydrogen-bond geometries .

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